molecular formula C7H4FIN2 B594533 6-Fluoro-3-iodoimidazo[1,2-a]pyridine CAS No. 1219127-01-1

6-Fluoro-3-iodoimidazo[1,2-a]pyridine

Cat. No. B594533
M. Wt: 262.026
InChI Key: JQASPOWSYWAGEP-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4FIN2. It has a molecular weight of 262.03 . This compound is a solid and has a melting point between 178 - 181 degrees Celsius .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Fluoro-3-iodoimidazo[1,2-a]pyridine, has been a topic of interest in recent years . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The InChI code for 6-Fluoro-3-iodoimidazo[1,2-a]pyridine is 1S/C7H4FIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Fluoro-3-iodoimidazo[1,2-a]pyridine is a solid compound with a melting point between 178 - 181 degrees Celsius . It has a molecular weight of 262.03 and its molecular formula is C7H4FIN2 .

Scientific Research Applications

  • Synthesis of Iodoimidazo[1,2-a]pyridines : A method for synthesizing 3-iodoimidazo[1,2-a]pyridines, involving an I2O5-mediated iodocyclization cascade, demonstrates the utility of this class of compounds in organic synthesis (Zhou, Yuan, Jin, & Liu, 2019).

  • Application in Alzheimer’s Disease Imaging : Fluorinated imidazo[1,2-a]pyridine derivatives were developed and evaluated as potential agents for imaging β-amyloid plaques in Alzheimer's disease, highlighting their significance in medical diagnostics (Zeng et al., 2006).

  • Suzuki Cross-Coupling Reaction : Research on the Suzuki cross-coupling reaction of 6-halogenoimidazo[1,2-a]pyridines shows the influence of different substituents on the rate of coupling, indicating the relevance of these compounds in chemical reactions (Enguehard et al., 2001).

  • Chemosensing Applications : A study on 2,6-Bis(2-benzimidazolyl)pyridine shows its application as a chemosensor for fluoride ions, indicating the potential of imidazo[1,2-a]pyridine derivatives in sensing technologies (Chetia & Iyer, 2008).

  • Fluorescent Properties : The fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives have been studied for potential applications in biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

  • Synthesis of Haloimidazo[1,2-a]pyridines : Research on the chemoselective iodination of imidazo[1,2-a]pyridine under different conditions contributes to the understanding of their synthesis and potential applications in various chemical contexts (Zhao et al., 2018).

Safety And Hazards

The safety information for 6-Fluoro-3-iodoimidazo[1,2-a]pyridine indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Imidazo[1,2-a]pyridines, including 6-Fluoro-3-iodoimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, improving the ecological impact of the classical schemes .

properties

IUPAC Name

6-fluoro-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQASPOWSYWAGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-iodoimidazo[1,2-a]pyridine

Citations

For This Compound
1
Citations
BR Whitehead, MMC Lo, A Ali, MK Park, SB Hoyt… - Bioorganic & Medicinal …, 2017 - Elsevier
The inhibition of aldosterone synthase (CYP11B2) may be an effective treatment of hypertension and heart failure, among other ailments. Previously reported benzimidazole CYP11B2 …
Number of citations: 8 www.sciencedirect.com

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